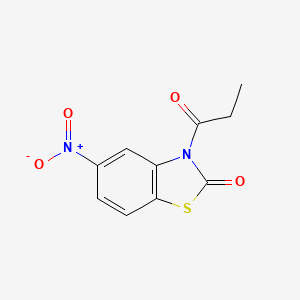![molecular formula C9H15ClO4 B14286639 2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol CAS No. 116250-89-6](/img/structure/B14286639.png)
2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol is an organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with three oxygen atoms and a chloromethyl group attached to the ring system. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a diol precursor can undergo cyclization in the presence of an acid catalyst to form the spirocyclic structure.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This can be achieved by reacting the spirocyclic compound with formaldehyde and hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can result in the removal of the chlorine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Dechlorinated compounds or reduced functional groups.
Applications De Recherche Scientifique
2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol: Similar structure with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Aminomethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol: Features an aminomethyl group in place of the chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol imparts unique reactivity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure contributes to its distinct chemical and physical properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
116250-89-6 |
|---|---|
Formule moléculaire |
C9H15ClO4 |
Poids moléculaire |
222.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C9H15ClO4/c1-8(2)5-13-9(7(8)11)12-4-6(3-10)14-9/h6-7,11H,3-5H2,1-2H3 |
Clé InChI |
KSMQDMXLSKDWPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2(C1O)OCC(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


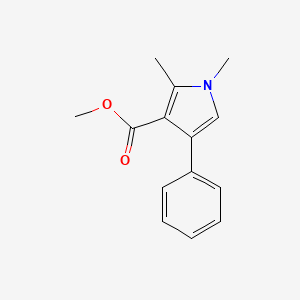
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
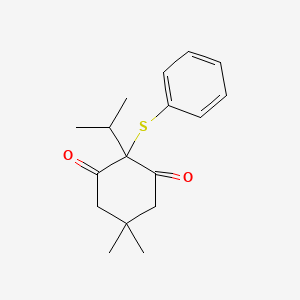
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
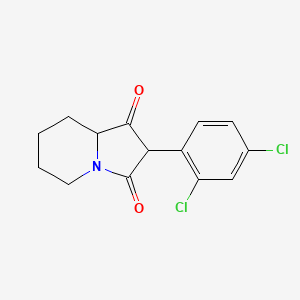
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)

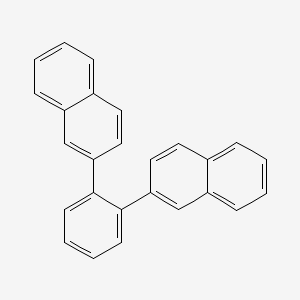
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
